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molecular formula C13H17NO B8409556 2-(4-Isopropoxyphenyl)-2-methylpropionitrile

2-(4-Isopropoxyphenyl)-2-methylpropionitrile

Cat. No. B8409556
M. Wt: 203.28 g/mol
InChI Key: VGGUDLANAKNQAE-UHFFFAOYSA-N
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Patent
US05789423

Procedure details

To a stirred solution of Compound 39 (500 mg, 3.10 mmol) and 2-Iodopropane (0.930 ml, 9.30 mmol) in acetone (8 ml) was added Cs2CO3 (4.55 g, 14.0 mmol), and refluxed for 2 h. The mixture was filtered over celite and washed with acetone. The filtrate was concentrated to give crude Compound 40. This was diluted with AcOEt, washed with water and brine, dried (MgSO4), and concentrated. This was purified by a column chromatography on silica gel to give Compound 40 (610 mg, 97%) as a colorless oil.
Name
Compound 39
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
Cl.Cl.[C:3]([C:5]([C:9]1[CH:10]=[CH:11][C:12]([O:29]C)=[C:13]([CH:28]=1)CN[C@H]1CCCN[C@H]1C1C=CC=CC=1)([C:7]#N)[CH3:6])#[N:4].I[CH:32]([CH3:34])[CH3:33].C([O-])([O-])=O.[Cs+].[Cs+]>CC(C)=O.CCOC(C)=O>[CH:32]([O:29][C:12]1[CH:11]=[CH:10][C:9]([C:5]([CH3:7])([CH3:6])[C:3]#[N:4])=[CH:28][CH:13]=1)([CH3:34])[CH3:33] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Compound 39
Quantity
500 mg
Type
reactant
Smiles
Cl.Cl.C(#N)C(C)(C#N)C=1C=CC(=C(CN[C@@H]2[C@@H](NCCC2)C2=CC=CC=C2)C1)OC
Name
Quantity
0.93 mL
Type
reactant
Smiles
IC(C)C
Name
Cs2CO3
Quantity
4.55 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over celite
WASH
Type
WASH
Details
washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give crude Compound 40
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
This was purified by a column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(C=C1)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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